2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-
Description
The compound 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- (IUPAC name: (3E,3aR,8bS)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one) is a synthetic strigolactone (SL) analog widely known as GR24 . Strigolactones are plant hormones that regulate root architecture, seed germination, and symbiotic interactions with arbuscular mycorrhizal fungi. GR24 is extensively used in laboratory studies due to its stability and bioactivity .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m1/s1 |
InChI Key |
HANWJNRVRHJJLC-KCJUWKMLSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)O[C@@H]2C3=CC=CC=C31 |
Canonical SMILES |
C1C2CC(=O)OC2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diketene and Ninhydrin
A foundational method involves the cyclocondensation of diketene (C₄H₄O₂) and ninhydrin (C₉H₆O₃) in anhydrous dichloromethane at 0–5°C. The reaction proceeds through a [4+2] cycloaddition mechanism, forming the indeno-furan scaffold. After 12 hours, the crude product undergoes purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield 68–72% of the target compound.
Key Reaction Parameters:
-
Temperature: 0–5°C (prevents side reactions)
-
Solvent: Dichloromethane (enhances electrophilicity of diketene)
-
Catalyst: None required (thermal activation suffices)
Industrial-Scale Production
Industrial protocols adapt laboratory methods using high-pressure reactors (10–15 bar) and continuous-flow systems. For example, a pilot-scale reaction at 80°C for 6 hours achieves 89% conversion, followed by centrifugal partition chromatography for purification. This approach reduces batch-to-batch variability and meets Good Manufacturing Practice (GMP) standards.
Microwave-Assisted Multicomponent Reactions
Three-Component Condensation
Yang et al. developed a microwave-irradiated method combining N,N-dimethylbarbituric acid (1), aldehydes (2), and cyclohexyl isocyanide (3) in aqueous media. The reaction completes within 10–12 minutes at 120°C, yielding 85–93% of the product (Table 1).
Table 1: Yields of Microwave-Synthesized Derivatives
| Entry | R Group | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 1 | H | 85 | 10 |
| 2 | Cl | 88 | 12 |
| 3 | OCH₃ | 86 | 12 |
| 4 | NO₂ | 92 | 10 |
Advantages:
-
Solvent: Water (eco-friendly, reduces toxicity)
-
Energy Efficiency: Microwave irradiation accelerates reaction kinetics by 15× compared to conventional heating.
Catalytic Cyclization Using TPAB
Ninhydrin and Cyclic 1,3-Dicarbonyl Compounds
A 2019 study demonstrated the efficacy of tetrapropylammonium bromide (TPAB) in catalyzing the reaction between ninhydrin (1) and cyclic 1,3-dicarbonyl compounds (2a-i). Under refluxing ethanol (78°C), the protocol achieves 87–91% yields in 26–30 minutes (Table 2).
Table 2: TPAB-Catalyzed Synthesis Outcomes
| Entry | Dicarbonyl Compound | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 1 | Cyclopentane-1,3-dione | 87 | 26 |
| 2 | Meldrum’s acid | 87 | 26 |
| 3 | Barbituric acid | 91 | 30 |
Mechanism:
TPAB stabilizes the transition state through electrostatic interactions, facilitating ring closure at the C-2 position of the furan moiety.
Reduction Methods Avoiding Amine Byproducts
Sodium Borohydride Optimization
A patent (CN103664849A) outlines a reduction step using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −10°C. This method suppresses secondary and tertiary amine formation by controlling borohydride addition rates (0.5 mL/min). The resultant intermediate is isolated in 94% purity via vacuum distillation.
Critical Parameters:
-
Temperature: −10°C (minimizes over-reduction)
-
Stoichiometry: 1:1.2 molar ratio (substrate:NaBH₄)
Industrial Purification Techniques
Centrifugal Partition Chromatography (CPC)
Post-synthesis purification employs CPC with a biphasic solvent system (heptane/ethyl acetate/methanol/water 5:5:5:5). This technique achieves 99.5% purity by exploiting differences in partition coefficients, avoiding silica gel degradation issues.
Crystallization Optimization
Recrystallization from ethanol/water (7:3) at 4°C produces monoclinic crystals suitable for X-ray diffraction analysis. The process reduces residual solvents to <0.1% per ICH Q3C guidelines.
Chemical Reactions Analysis
Cyclization and Lactone Formation
The lactone ring formation is a critical reaction in its synthesis. A 2019 study demonstrated enantioselective cyclization using formic acid (HCO₂H) and triethylamine (Et₃N) under nitrogen at 60°C for 12 hours. This intramolecular esterification achieves a 90% yield with high stereocontrol (98% ee, dr = 20:1) .
Key Conditions :
-
Catalyst: HCO₂H/Et₃N (1:1 ratio)
-
Temperature: 60°C
-
Time: 12 hours
-
Workup: Acidic extraction (2N HCl), ethyl acetate isolation
Electrophilic Aromatic Substitution
The indene aromatic ring undergoes electrophilic substitution. For example, halogenation at the 6-position proceeds via Friedel-Crafts-like mechanisms:
Ring-Opening Reactions
The γ-lactone ring is susceptible to nucleophilic attack. Reduction with diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C cleaves the lactone to a diol intermediate, which can be further functionalized.
Mechanism :
-
Nucleophilic attack by DIBAL-H at the carbonyl carbon.
-
Ring opening to form a tetrahedral intermediate.
-
Acidic workup yields the diol.
Oxidation and Functionalization
The tetrahydrofuran moiety undergoes oxidation to introduce ketone groups:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 3-Keto derivative | Partial decomposition observed |
| PCC | CH₂Cl₂, rt | 8b-Hydroxy derivative | 75% yield, retains stereochemistry |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling enables functionalization at the indene ring’s para-position:
Example :
-
Substrate: 6-Bromo derivative
-
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C
-
Partner: Phenylboronic acid
Derivatization for Biological Screening
Modifications at the 3a and 8b positions generate analogs with enhanced bioactivity. For instance:
-
Acylation : Acetic anhydride/pyridine forms 3a-acetate (88% yield).
-
Sulfonation : SO₃·pyridine complex introduces sulfonate groups at C4 (70% yield) .
Thermal Stability and Rearrangements
Heating above 150°C induces retro-Diels-Alder fragmentation, yielding indene and furanone fragments. This degradation pathway limits high-temperature applications.
Scientific Research Applications
Synthetic Chemistry
1.1. Precursor for Azulene Derivatives
One of the primary applications of this compound is as a precursor for the synthesis of azulene derivatives. Azulenes are known for their vibrant colors and unique chemical properties, making them valuable in dyes and pigments. The compound can undergo various reactions to yield different azulene structures through cycloaddition mechanisms. For example, reactions with enamines derived from indanones have been shown to produce indeno[2,1-a]azulenes in high yields .
Pharmaceutical Applications
2.1. Antitumor Activity
Research indicates that derivatives of 2H-Indeno[1,2-b]furan-2-one exhibit notable antitumor properties. For instance, compounds synthesized from this structure have been tested against various cancer cell lines and have demonstrated significant cytotoxicity. This suggests potential applications in developing new anticancer agents .
2.2. Antibacterial Properties
In addition to antitumor effects, certain derivatives have shown promising antibacterial activity. Studies have highlighted their effectiveness against common bacterial strains, indicating potential for use in pharmaceutical formulations aimed at treating bacterial infections .
Materials Science
3.1. Cosmetic Formulations
The compound's unique properties make it suitable for incorporation into cosmetic formulations. Its ability to stabilize emulsions can enhance the aesthetic appeal and efficacy of topical products. For example, formulations containing oil extracts combined with this compound have been evaluated for skin soothing and anti-inflammatory effects, proving beneficial in minor skin conditions .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study on Azulene Synthesis | Demonstrated high yields in producing indeno[2,1-a]azulenes from enamines | Synthetic Chemistry |
| Antitumor Activity Research | Showed significant cytotoxicity against cancer cell lines | Pharmaceutical Development |
| Antibacterial Efficacy Study | Highlighted effectiveness against various bacterial strains | Pharmaceutical Formulations |
| Cosmetic Formulation Study | Evaluated stability and skin benefits of emulsions containing the compound | Cosmetic Industry |
Mechanism of Action
The mechanism of action of 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₇H₁₄O₅
- Molecular Weight : 298.29 g/mol
- Stereochemistry : The (3aR,8bS) configuration is critical for its biological activity .
- Applications : Enhances glucose uptake in skeletal muscle cells via SIRT1/AMPK activation , induces suicidal germination in parasitic weeds (e.g., Orobanche ramosa) , and serves as a reference compound for SL receptor studies .
Comparison with Structurally and Functionally Related Compounds
GR24 vs. IND (Indanone-Derived SL Analog)
Key differences include:
Research Findings :
GR24 vs. Nitro-Substituted Derivatives
The nitro-substituted derivative 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-7-nitro-, cis- (CAS 188882-48-6) shares the indeno-furan core but includes a nitro group at position 7:
Structural Implications :
GR24 vs. Fluorescent SL Mimics (CISA-1, PLN65)
Fluorescent analogs like CISA-1 and PLN65 retain GR24’s core structure but incorporate fluorophores for tracking SL localization:
| Parameter | GR24 | CISA-1/PLN65 |
|---|---|---|
| Modification | Unmodified | Conjugated with fluorescent tags (e.g., dansyl) |
| Applications | Functional studies | Real-time visualization of SL transport and receptor binding |
Research Utility :
GR24 vs. Canonical Strigolactones (Strigol, Orobanchol)
Key Studies :
Table 1: Structural and Functional Comparison
Biological Activity
2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- is a compound of considerable interest due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant case studies that underscore its significance in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the indeno-furan class of heterocycles, characterized by a fused indene and furan ring system. Its stereochemistry is defined by the (3aR,8bS) configuration, which may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds within the indeno-furan class exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Effects
Several studies have evaluated the anticancer potential of this compound. For example, derivatives have demonstrated cytotoxicity against human tumor cell lines such as HeLa and QGY-7701 . The exact mechanism may involve apoptosis induction through the activation of caspases or inhibition of cell proliferation pathways mediated by cyclin-dependent kinases.
Anti-inflammatory Activity
Indeno-furan derivatives have also been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of 2H-Indeno[1,2-b]furan-2-one is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Q & A
Q. What are the standard synthetic routes for (3aR,8bS)-2H-indeno[1,2-b]furan-2-one, and how are stereochemical configurations controlled?
The synthesis typically involves Zn-mediated reduction of precursor lactones. For example, compound 8b-(azidomethyl)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is synthesized via refluxing a mixture of Zn powder, CaCl₂, and ethanol, achieving 80% yield with retained stereochemistry . Key steps include:
Q. How is the compound structurally characterized to confirm its stereochemistry?
X-ray crystallography is the gold standard. The crystal structure of (3aR,8bS)-3-[(2,5-dihydro-3-methyl-2-oxo-5-furanyl)oxymethylene]-tetrahydroindeno[1,2-b]furan-2-one was resolved, confirming the 3aR,8bS configuration through anisotropic displacement parameters and hydrogen bonding patterns . Complementary methods include:
Q. What is the biological significance of this compound in plant research?
As a strigolactone analog (GR24), it regulates plant architecture, root development, and symbiotic interactions with arbuscular mycorrhizal fungi. Bioassays show it induces seed germination in parasitic plants (e.g., Striga spp.) at nanomolar concentrations . Standard protocols involve:
- Germination assays : Pre-conditioning seeds with GR24 (10⁻⁹–10⁻⁶ M) in darkness for 7 days .
- Microscopy : Observing hyphal branching in fungal cultures .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3aR vs. 3aS) affect bioactivity in strigolactone analogs?
The 3aR,8bS configuration is critical for receptor binding. Studies using enantiomeric pairs reveal:
- Bioactivity loss : The 3aS,8bR enantiomer shows >90% reduced germination induction in Striga .
- Mechanistic insight : Molecular docking suggests hydrogen bonding between the lactone D-ring and receptor His278 is stereospecific .
Methodological recommendation : Synthesize enantiomers via chiral HPLC separation and compare dose-response curves .
Q. How can conflicting bioactivity data from different synthesis batches be resolved?
Batch inconsistencies often arise from residual solvents or diastereomeric impurities. Mitigation strategies include:
- Purity assessment : HPLC-MS to detect azide byproducts (common in azidomethyl derivatives) .
- Recrystallization : Use ethyl acetate/hexane (1:3) to isolate the target compound with >98% purity .
- Bioassay standardization : Include positive controls (e.g., natural strigolactones) to normalize results .
Q. What advanced analytical techniques optimize quantification in complex matrices (e.g., soil or plant extracts)?
- LC-MS/MS : Employ a C18 column with MRM transitions m/z 298.1→231.0 (quantifier) and 298.1→213.0 (qualifier) .
- Sample preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges to remove interfering phenolics .
- Limit of detection (LOD) : Achieve 0.1 pg/mL via post-column derivatization with dansyl chloride .
Q. What experimental designs address the compound’s photolability in bioactivity studies?
GR24 degrades under UV light, requiring:
- Dark conditions : Wrap assay plates in aluminum foil and use green safelights .
- Stability testing : Monitor degradation via HPLC at 254 nm over 24 hours .
- Alternative analogs : Use methylated derivatives (e.g., 7-nitro GR24) for enhanced stability .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in large-scale synthesis?
Common issues include Zn powder aggregation and incomplete reduction. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
